molecular formula C5H4LiNO2S B7953429 lithium;pyridine-2-sulfinate

lithium;pyridine-2-sulfinate

Cat. No.: B7953429
M. Wt: 149.1 g/mol
InChI Key: XKSDMAVIVGGBIO-UHFFFAOYSA-M
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Description

Lithium pyridine-2-sulfinate is an organometallic compound characterized by a pyridine ring substituted with a sulfinate group (SO₂⁻) at the 2-position, coordinated to a lithium cation. Its molecular formula is typically C₅H₄LiNO₂S (or modified with substituents, e.g., C₆H₈LiNO₂S for 4-methyl derivatives) . This compound is synthesized via lithiation reactions, such as the treatment of brominated pyridines with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (-78°C), followed by reaction with sulfinating agents like thionyl imidazole (TIMSO) . Key applications include its role in palladium-catalyzed desulfinative cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl compounds under transition-metal-free conditions .

Properties

IUPAC Name

lithium;pyridine-2-sulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S.Li/c7-9(8)5-3-1-2-4-6-5;/h1-4H,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSDMAVIVGGBIO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=NC(=C1)S(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C1=CC=NC(=C1)S(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4LiNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Reaction Overview

The sulfur dioxide adduct TIMSO (Sulfur Dioxide 1-Methylpyrrolidine Adduct) enables a one-step synthesis of lithium pyridine-2-sulfinate from halogenated pyridines. In a representative procedure, 5-bromo-2-methoxypyridine reacts with butyllithium at -78°C in THF, followed by TIMSO addition at room temperature.

Procedural Details

A solution of 5-bromo-2-methoxypyridine (1.00 g, 5.32 mmol) in THF (30 mL) is cooled to -78°C under nitrogen. Butyllithium (ca. 1.6 M in hexane, 3.66 mL, 5.85 mmol) is added dropwise, and the mixture is stirred for 40 minutes. TIMSO (1.06 g, 6.38 mmol) is introduced, and the reaction is warmed to room temperature for 30 minutes. The product precipitates as a white solid, which is isolated by filtration and washed with acetone and diethyl ether to yield lithium 6-methoxypyridine-3-sulfinate (895 mg, 94%).

Optimization and Limitations

Key factors include:

  • Temperature control : Strict maintenance of -78°C during lithiation prevents side reactions.

  • Stoichiometry : A 10% excess of TIMSO ensures complete conversion.

  • Solvent choice : THF provides optimal solubility for intermediates.
    This method is highly efficient but limited to substrates compatible with low-temperature lithiation.

Copper-Mediated Coupling with SMOPS

Reaction Design

Sodium 1-methyl 3-sulfinopropanoate (SMOPS) serves as a sulfinate source in copper-catalyzed couplings with halopyridines. For example, 2-bromo-6-methoxypyridine reacts with SMOPS (3.0 equiv) and CuI (3.0 equiv) in DMSO at 110°C for 12 hours.

Stepwise Synthesis

  • Coupling : 2-Bromo-6-methoxypyridine (300 mg, 1.0 mmol), SMOPS (522 mg, 3.0 mmol), and CuI (571 mg, 3.0 mmol) in DMSO (2 mL) are heated under nitrogen.

  • Workup : The mixture is diluted with ethyl acetate, filtered through silica, and washed with water and brine.

  • Cation exchange : The sodium sulfinate product is treated with lithium methoxide (25% in MeOH) to yield the lithium salt.

Yield and Scalability

  • Initial coupling achieves 80% yield (207 mg) of the sodium sulfinate.

  • Cation exchange proceeds quantitatively, but the overall yield depends on the purity of intermediates.

  • Scalability is demonstrated at 10 mmol scale with consistent yields.

Thiol Oxidation Followed by Cation Exchange

Oxidation of Pyridine-2-Thiol

Pyridine-2-thiol (499.5 mg, 4.5 mmol) is oxidized with hydrogen peroxide (30%) in methanol/water at 0°C. After 30 minutes, sodium hydroxide is added to precipitate sodium pyridine-2-sulfinate (504.9 mg, 69%).

Lithium Salt Preparation

The sodium sulfinate is dissolved in methanol, and lithium methoxide (1.1 equiv) is added. Stirring for 1 hour followed by solvent removal yields lithium pyridine-2-sulfinate as a hygroscopic solid.

Practical Considerations

  • Oxidation efficiency : Excess H₂O₂ (2.5 equiv) ensures complete conversion.

  • Moisture sensitivity : The lithium salt requires storage under inert atmosphere due to rapid hydrolysis.

Comparative Analysis of Methods

Parameter TIMSO Method SMOPS Method Thiol Oxidation
Yield94%80%69%
Temperature Range-78°C to RT110°C0°C to RT
Scalability>5 mmol>10 mmol>20 mmol
Purification ComplexityModerateHighLow

Mechanistic Insights

TIMSO Pathway

Butyllithium deprotonates the pyridine, generating a lithiated intermediate that reacts with TIMSO’s sulfinate group. The 1-methylpyrrolidine byproduct remains inert, simplifying purification.

Copper-Mediated Coupling

CuI facilitates single-electron transfer, enabling SMOPS to displace the bromide via a radical intermediate. Isotopic labeling studies confirm sulfur incorporation originates from SMOPS.

Oxidation Dynamics

Hydrogen peroxide oxidizes the thiol to a sulfonic acid, which undergoes base-assisted deprotonation to form the sulfinate. Lithium cation exchange is entropy-driven, favoring smaller cations .

Chemical Reactions Analysis

“lithium;pyridine-2-sulfinate” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can result in the formation of various substituted compounds .

Scientific Research Applications

Nucleophilic Coupling Reactions

Lithium pyridine-2-sulfinate serves as an effective nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions. This application is particularly important in the pharmaceutical industry, where it addresses challenges faced with traditional methods such as the Suzuki–Miyaura reaction, which often struggles with pyridine derivatives due to stability and efficiency issues .

Key Findings:

  • Cross-Coupling Efficiency: Studies indicate that replacing pyridine-2-boronates with lithium pyridine-2-sulfinates improves reaction efficiency and yields. This method has been successfully applied to create a variety of substituted pyridines, demonstrating high yields even with electron-donating and -withdrawing substituents .
  • Stability: Lithium pyridine-2-sulfinate exhibits remarkable stability under ambient conditions, making it suitable for long-term storage and use in library synthesis for medicinal chemistry .

Medicinal Chemistry Applications

The incorporation of lithium pyridine-2-sulfinate in drug development has been noteworthy. It has been utilized in the synthesis of medicinally relevant compounds, including derivatives of varenicline (Chantix) and mepyramine (Anthisan), which target various medical conditions such as smoking cessation and allergies .

Case Study: Varenicline Derivatives

  • Researchers employed lithium pyridine-2-sulfinate to synthesize chlorinated derivatives of varenicline, showcasing its ability to facilitate complex transformations necessary for drug development .

Comparative Analysis of Sulfinates

Lithium pyridine-2-sulfinate can be compared with other sulfinates to highlight its unique properties:

Compound NameStructure TypeUnique Features
Lithium Pyridine-3-SulfinatePyridine sulfinateHigher reactivity in certain coupling reactions
Sodium Pyridine-2-SulfinatePyridine sulfinateDifferent solubility characteristics
Potassium Pyridine-2-SulfinatePyridine sulfinateOften used as an alternative base in reactions
Benzene SulfinateAromatic sulfinateNon-pyridine based; different reactivity profile

Lithium pyridine-2-sulfinate stands out due to its specific reactivity patterns and stability, making it particularly effective in palladium-catalyzed reactions compared to its sodium or potassium counterparts .

Mechanism of Action

The mechanism of action of “lithium;pyridine-2-sulfinate” involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use, but generally, it influences biochemical processes at the molecular level .

Comparison with Similar Compounds

Sodium Pyridine-2-Sulfinate

Sodium pyridine-2-sulfinate (C₅H₄NNaO₂S, MW 165.15) is a closely related analogue. Key differences include:

  • Counterion Effects : Sodium salts are generally more stable under ambient conditions compared to lithium derivatives. For example, sodium pyridine-2-sulfinate can be stored for months without significant degradation, whereas lithium analogues may require stricter inert-atmosphere handling .
  • Reactivity : In Pd-catalyzed cross-coupling, sodium sulfinates require higher equivalents (2.0 equiv.) compared to lithium derivatives (1.2 equiv.) due to differences in solubility and transmetallation efficiency .
  • Synthesis : Sodium derivatives are often prepared via direct sulfination of pyridine, bypassing the need for cryogenic conditions .

Table 1: Sodium vs. Lithium Pyridine-2-Sulfinate

Property Lithium Pyridine-2-Sulfinate Sodium Pyridine-2-Sulfinate
Molecular Weight 165.14 (4-methyl derivative) 165.15
Stability Air-sensitive Stable at room temperature
Typical Equivalents Used 1.2 equiv. 2.0 equiv.
Key Application Late-stage coupling Bulk synthesis

Substituted Pyridine-2-Sulfinates

Substituents on the pyridine ring significantly alter reactivity and applications:

(a) 6-(tert-Butyl)pyridine-2-sulfinate
  • Synthesis : Lithiation of 2-bromo-6-(tert-butyl)pyridine with n-BuLi yields this derivative in 93% isolated yield .
  • Application : Demonstrates 72% yield in Pd-catalyzed coupling with 1-fluoronaphthalene, highlighting steric tolerance of the bulky tert-butyl group .
(b) 4-Methylpyridine-2-sulfinate
  • Molecular Formula: C₆H₈LiNO₂S (MW 165.14) .
  • Reactivity : The electron-donating methyl group enhances nucleophilicity, favoring cross-coupling with electron-deficient aryl halides.
(c) Fluoro- and Methoxy-Substituted Derivatives
  • 3-Fluoro-6-methoxy Derivative (C₆H₇FLiNO₃S, MW 199.12): The electron-withdrawing fluoro group increases electrophilicity, while methoxy improves solubility in polar solvents .
  • 6-Methoxy-2-methyl Derivative (C₇H₁₀LiNO₃S, MW 195.16): Used in pharmaceutical intermediates due to balanced electronic effects .

Table 2: Substituent Effects on Reactivity

Substituent Key Property Example Application Reference
6-(tert-Butyl) Steric bulk enhances selectivity Coupling with hindered aryl halides
4-Methyl Electron-donating, increases rate Synthesis of electron-poor biaryls
3-Fluoro-6-methoxy Electron-withdrawing, polar Medicinal chemistry intermediates

Carbocyclic Sulfinates vs. Pyridine-2-Sulfinates

indicates that pyridine-2-sulfinates undergo faster SO₂ extrusion compared to carbocyclic analogues (e.g., benzene sulfinates). The pyridine nitrogen stabilizes intermediates via coordination to Pd, accelerating transmetallation .

Q & A

Basic Research Questions

Q. How is lithium pyridine-2-sulfinate synthesized and characterized in academic research?

  • Methodology :

  • Synthesis : Lithium pyridine-2-sulfinate is typically synthesized via metathesis reactions. For example, sodium pyridine-2-sulfinate (prepared by sulfination of pyridine derivatives) is reacted with lithium salts (e.g., LiCl) in polar aprotic solvents like THF or DMF under inert conditions.
  • Characterization : Key techniques include nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structure, high-resolution mass spectrometry (HRMS) for molecular weight verification, and elemental analysis for purity. Column chromatography (silica gel) is commonly used for purification .
    • Data Table :
Reaction StepConditionsYield (%)Characterization Methods
Sulfinate FormationNaH, DMF, 0°C85NMR, HRMS
Lithium ExchangeLiCl, THF, RT92Elemental Analysis, NMR

Q. What experimental design principles ensure reproducibility in studies involving lithium pyridine-2-sulfinate?

  • Methodology :

  • Detailed Protocols : Document solvent purity, reaction temperatures, and inert atmosphere conditions. For example, specify degassing methods for solvents and moisture-free handling.
  • Validation : Include control experiments (e.g., blank reactions without catalysts) and replicate trials to confirm consistency. Reference peer-reviewed procedures, such as those in the Beilstein Journal of Organic Chemistry, which emphasize full experimental disclosure for replication .

Q. Which purification techniques are optimal for isolating lithium pyridine-2-sulfinate?

  • Methodology :

  • Chromatography : Silica gel column chromatography with eluents like ethyl acetate/hexane mixtures is standard.
  • Recrystallization : Use solvents such as ethanol or acetonitrile for high-purity crystalline products. Monitor purity via melting point analysis and thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers resolve conflicting data on reaction mechanisms involving lithium pyridine-2-sulfinate?

  • Methodology :

  • Systematic Analysis : Compare kinetic data (e.g., rate constants under varying temperatures) and isotopic labeling (e.g., deuterated substrates) to trace reaction pathways.
  • Computational Modeling : Employ density functional theory (DFT) to predict intermediates and transition states. Cross-validate with experimental spectroscopic data (e.g., in situ IR monitoring) .
    • Case Study : Discrepancies in sulfinate cross-coupling yields were resolved by identifying trace oxygen as a catalyst deactivator, confirmed via controlled inert-atmosphere experiments .

Q. What strategies optimize reaction conditions for lithium pyridine-2-sulfinate in cross-coupling reactions?

  • Methodology :

  • Variable Screening : Use design-of-experiments (DoE) to test solvent polarity (e.g., DMSO vs. THF), temperature (RT vs. 60°C), and stoichiometric ratios.
  • Catalyst Selection : Evaluate transition-metal-free conditions (e.g., iodine-mediated coupling) versus palladium catalysts. Monitor yields and byproduct formation via GC-MS .
    • Data Table :
SolventCatalystTemp (°C)Yield (%)Byproducts
THFNone2572<5%
DMFPd(PPh₃)₄608810%

Q. How can computational methods predict the reactivity of lithium pyridine-2-sulfinate in novel reactions?

  • Methodology :

  • Quantum Chemistry : Calculate frontier molecular orbitals (FMO) to assess nucleophilic/electrophilic sites.
  • Molecular Dynamics : Simulate solvent effects and ligand exchange dynamics. Validate predictions with experimental kinetic data .

Methodological Best Practices

  • Data Integrity : Maintain raw data logs (e.g., NMR spectra, chromatograms) and share via repositories like Zenodo to enable peer validation .
  • Literature Synthesis : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure research questions and align hypotheses with existing gaps .

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